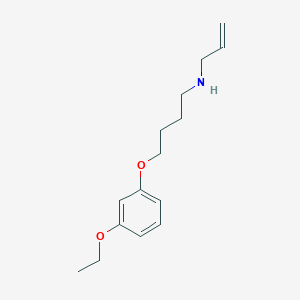
4-(3-ethoxyphenoxy)-N-prop-2-enylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Ethoxyphenoxy)-N-prop-2-enylbutan-1-amine is an organic compound that features a phenoxy group substituted with an ethoxy group at the 3-position, and an amine group attached to a butane chain with a prop-2-enyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethoxyphenoxy)-N-prop-2-enylbutan-1-amine can be achieved through a multi-step process involving the following key steps:
Formation of the Phenoxy Intermediate: The starting material, 3-ethoxyphenol, undergoes a nucleophilic substitution reaction with an appropriate halogenated butane derivative to form the phenoxy intermediate.
Amine Introduction: The phenoxy intermediate is then reacted with an amine source, such as allylamine, under suitable conditions to introduce the prop-2-enylbutan-1-amine moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
4-(3-Ethoxyphenoxy)-N-prop-2-enylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The phenoxy and amine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various halogenated compounds and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs.
Industry: The compound could be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-ethoxyphenoxy)-N-prop-2-enylbutan-1-amine involves its interaction with specific molecular targets and pathways. The phenoxy and amine groups may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
4-(3-Methoxyphenoxy)-N-prop-2-enylbutan-1-amine: Similar structure with a methoxy group instead of an ethoxy group.
4-(3-Propoxyphenoxy)-N-prop-2-enylbutan-1-amine: Similar structure with a propoxy group instead of an ethoxy group.
Uniqueness
4-(3-Ethoxyphenoxy)-N-prop-2-enylbutan-1-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
4-(3-ethoxyphenoxy)-N-prop-2-enylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-3-10-16-11-5-6-12-18-15-9-7-8-14(13-15)17-4-2/h3,7-9,13,16H,1,4-6,10-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESGZMLGQISMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCCNCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-methoxyphenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one](/img/structure/B4938325.png)
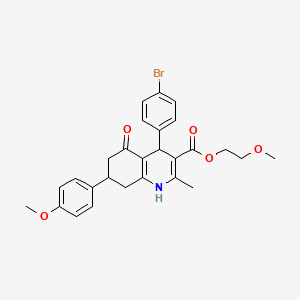
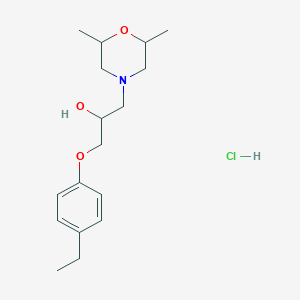
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-(benzyloxy)benzamide](/img/structure/B4938339.png)
![N-(2-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4938342.png)
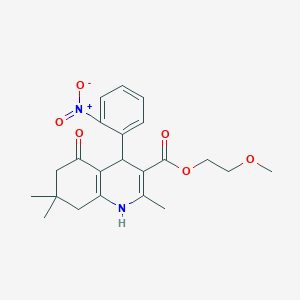
![3,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B4938360.png)
![N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycine](/img/structure/B4938368.png)
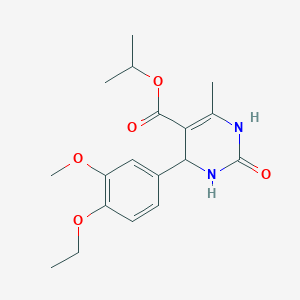
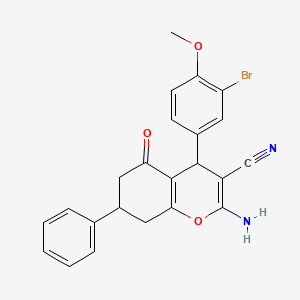
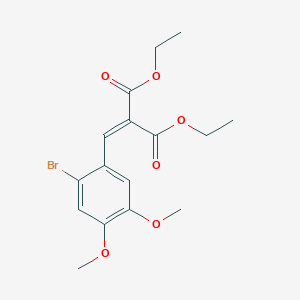
![N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-4-phenyl-N-(2-phenylethyl)benzamide;hydrochloride](/img/structure/B4938399.png)

![ethyl 2-[[2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetyl]amino]benzoate](/img/structure/B4938419.png)
